molecular formula C10H7NO5 B8739178 7-Methoxy-3-nitro-4H-chromen-4-one CAS No. 65795-30-4

7-Methoxy-3-nitro-4H-chromen-4-one

Cat. No.: B8739178
CAS No.: 65795-30-4
M. Wt: 221.17 g/mol
InChI Key: JHHWFHNZMMUDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-nitro-4H-chromen-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one typically involves the nitration of 7-methoxy-4H-1-benzopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-nitro-4H-chromen-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 3-amino-7-methoxy-4H-1-benzopyran-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

7-Methoxy-3-nitro-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

65795-30-4

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

7-methoxy-3-nitrochromen-4-one

InChI

InChI=1S/C10H7NO5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3

InChI Key

JHHWFHNZMMUDKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-7-methoxy-4H-1-benzopyran-4-one was prepared by the addition of 1-(2-hydroxy-4-methoxyphenyl)-2nitro ethanone (2.11 g, 0.01m), prepared in Example 8, and sodium formate (0.68 g, 0.01m) to stirred acetic-formic anhydride (25 ml). The reaction was warmed to 80° C. and allowed to return to room temperature. After stirring at least an additional 1 hour, cold water (100 ml) was added. The product was filtered off, washed with fresh portions of water and sucked dry. Recrystallization from ethyl acetate gave yellow crystals (1.7 g, 77.5%), m.p. 185°-87° C.
Name
1-(2-hydroxy-4-methoxyphenyl)-2nitro ethanone
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
sodium formate
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77.5%

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